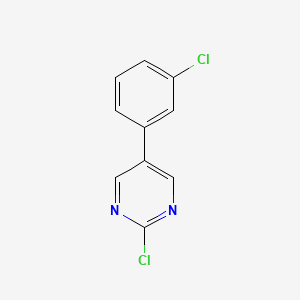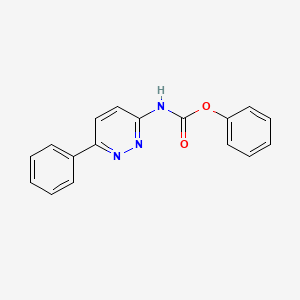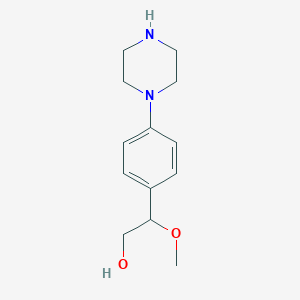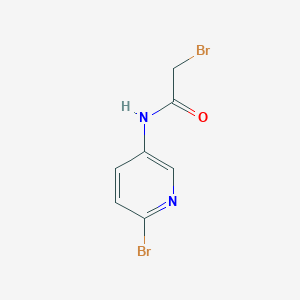![molecular formula C12H8N4O2 B13875657 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with a suitable nitrile oxide precursor under cyclization conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of hydroxylated products.
Scientific Research Applications
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a hydroxyl group.
5-(2-Pyridyl)-1,2,4-oxadiazole: Lacks the hydroxyl group on the pyridine ring.
5-(3-Pyridyl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol lies in the presence of both a hydroxyl group and a pyridine ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8N4O2/c17-10-4-3-9(7-14-10)12-15-11(16-18-12)8-2-1-5-13-6-8/h1-7H,(H,14,17) |
InChI Key |
BPYLAANWPSVSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)


![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)

![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)

![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)


![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
